molecular formula C18H19BrN2O B14561262 2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- CAS No. 62095-28-7

2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl-

Cat. No.: B14561262
CAS No.: 62095-28-7
M. Wt: 359.3 g/mol
InChI Key: YDGMWDPAINJONI-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- is a synthetic organic compound with a complex structure It belongs to the indole family, characterized by a fused ring system containing a benzene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step often involves the formation of the indolone structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, resulting in a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Indol-2-one, 7-bromo-1,3-dihydro-3-hydroxy-
  • 2H-Indol-2-one, 7-bromo-3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-

Uniqueness

2H-Indol-2-one, 7-bromo-3-(diethylamino)-1,3-dihydro-3-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

62095-28-7

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

7-bromo-3-(diethylamino)-3-phenyl-1H-indol-2-one

InChI

InChI=1S/C18H19BrN2O/c1-3-21(4-2)18(13-9-6-5-7-10-13)14-11-8-12-15(19)16(14)20-17(18)22/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

YDGMWDPAINJONI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1(C2=C(C(=CC=C2)Br)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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